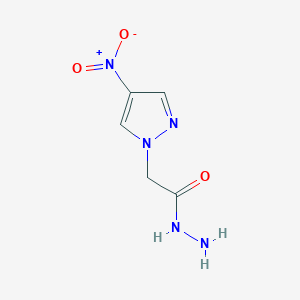
(8-fluoroquinolin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Fluoroquinolin-5-yl)methanol: is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a fluorine atom at the 8th position and a hydroxymethyl group at the 5th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoroquinolin-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline.
Hydroxymethylation: The 8-fluoroquinoline undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group at the 5th position. This can be achieved using formaldehyde and a suitable base under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoroquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding quinoline derivative with a reduced functional group.
Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-fluoroquinolin-5-carboxylic acid or 8-fluoroquinolin-5-aldehyde.
Reduction: Formation of 8-fluoroquinolin-5-ylmethane.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Fluoroquinolin-5-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (8-fluoroquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxymethyl group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the fluorine and hydroxymethyl groups.
8-Fluoroquinoline: Lacks the hydroxymethyl group at the 5th position.
5-Hydroxyquinoline: Lacks the fluorine atom at the 8th position.
Uniqueness
(8-Fluoroquinolin-5-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the hydroxymethyl group can increase solubility and facilitate further chemical modifications.
Properties
CAS No. |
2375195-65-4 |
|---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



